2-Butylguanidine

Übersicht

Beschreibung

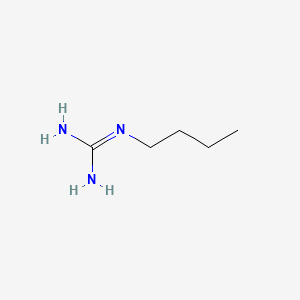

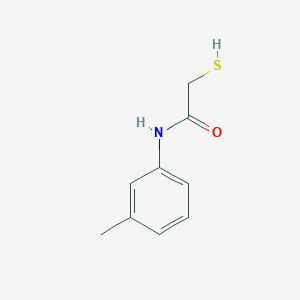

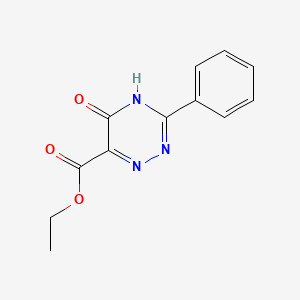

2-Butylguanidine is a chemical compound with the molecular formula C5H13N3 . It is also known by other names such as 2-Butylguanidin, Guanidine, N’'-butyl-, and (4-guanidino)-butane . This compound belongs to the class of organic compounds known as n-hydroxyguanidines . These are compounds containing a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group .

Synthesis Analysis

The synthesis of guanidines, including 2-Butylguanidine, often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . Additionally, a sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported .Molecular Structure Analysis

The molecular structure of 2-Butylguanidine consists of a guanidine group attached to a butyl group . The average mass of this compound is 115.177 Da and the monoisotopic mass is 115.110947 Da .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity and Pharmacokinetic Properties

- Antibacterial Applications : The analogues of 2-butylguanidine, specifically 2-(1-(2-(4-butylphenyl)-4-methylthiazol-5-yl)ethylidene)aminoguanidine, exhibit potential in combating methicillin-resistant Staphylococcus aureus (MRSA). These compounds aim to improve pharmacokinetic properties, indicating a significant role in developing effective antibiotic therapies (Seleem et al., 2016).

Antimicrobial and Anti-diabetic Screening

- Antimicrobial and Anti-diabetic Properties : Derivatives of 2-butylguanidine, such as substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives, show notable antimicrobial activity and potential in anti-diabetic studies. These findings indicate its versatility in addressing both microbial infections and diabetes management (Ramya et al., 2017).

Targeted Drug Delivery in Cancer Therapy

- Cancer Treatment : Benzylguanidine, related to butylguanidine, demonstrates promise in targeted drug delivery for cancer treatment. Its ability to attach to certain receptors and deliver drugs like doxorubicin to tumor cells highlights its potential in developing more effective cancer therapies (Kong et al., 2020).

Solubility and Thermodynamic Properties in Pharmaceutical Development

- Pharmaceutical Solubility : The study of solubility and thermodynamic properties of compounds like 1,3-Di-o-tolylguanidine, closely related to butylguanidine, is crucial in drug formulation and development. Understanding these properties can optimize the effectiveness of pharmaceuticals (Gao et al., 2020).

Carbon Dioxide Capture and Environmental Applications

- Environmental Applications : The study of 2-tert-Butyl-1,1,3,3-tetramethylguanidine in carbon dioxide binding organic liquids (CO2 BOLs) indicates its potential in environmental applications, particularly in carbon capture technologies. This research opens doors for developing more efficient and environmentally friendly methods of reducing CO2 emissions (Orhan et al., 2017).

Biocidal Activity and Biofilm Inhibition

- Biocidal Properties : Polyguanidine (co)polymers, related to butylguanidine, exhibit strong biocidal activities. Their effectiveness in suppressing biofilm formation and microbial growth is significant in developing new materials and treatments to control microbial contamination and infection (Zhurina et al., 2022).

Eigenschaften

IUPAC Name |

2-butylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H4,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWBIHLHAGNJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276767 | |

| Record name | 2-butylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

462-69-1 | |

| Record name | 2-butylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3060425.png)

![3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B3060439.png)

![1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone](/img/structure/B3060445.png)